N-[4-(benzyloxy)phenyl]-N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
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Overview
Description
N-[4-(BENZYLOXY)PHENYL]-N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a benzyl ether, a brominated isoindoline, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzyl Ether: The benzyl ether can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromination of the isoindoline ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amide Formation: The final step involves the formation of the acetamide linkage. This can be done by reacting the brominated isoindoline with acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The brominated isoindoline can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of the isoindoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of certain receptors by acting as an agonist or antagonist.
Pathways Involved: The molecular pathways involved would depend on the specific biological target, which could include signaling pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(BENZYLOXY)PHENYL]-N-[(5-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE
- N-[4-(BENZYLOXY)PHENYL]-N-[(5-FLUORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE
Comparison
- Uniqueness : The bromine atom in N-[4-(BENZYLOXY)PHENYL]-N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE provides unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group, which can facilitate substitution reactions.
- Reactivity : The presence of bromine can also influence the compound’s reactivity in oxidative and reductive processes, potentially leading to different products or reaction pathways.
Properties
Molecular Formula |
C24H19BrN2O4 |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19BrN2O4/c1-16(28)26(15-27-23(29)21-12-7-18(25)13-22(21)24(27)30)19-8-10-20(11-9-19)31-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
InChI Key |
OAUVRNOGGZHLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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